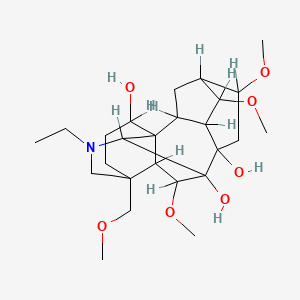

Delsoline

Description

Properties

Molecular Formula |

C25H41NO7 |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |

InChI |

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 |

InChI Key |

JVBLTQQBEQQLEV-UHFFFAOYSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |

Synonyms |

delsoline |

Origin of Product |

United States |

Foundational & Exploratory

Delsoline: A Technical Deep Dive into its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Delsoline, a C19-diterpenoid alkaloid found in plants of the Delphinium and Aconitum genera, exhibits a multi-faceted pharmacological profile. Primarily recognized for its antagonistic activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), it also demonstrates ganglion-blocking, neuromuscular-blocking, and potential anti-inflammatory and anti-arrhythmic properties. This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways.

Nicotinic Acetylcholine Receptor Antagonism

This compound acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors. Its inhibitory activity has been quantified against the α7 subtype of nAChRs.

Quantitative Data: nAChR Binding Affinity

| Compound | Receptor Subtype | Assay Type | Preparation | Radioligand | IC50 | Reference |

| This compound | α7 nAChR | Competitive Binding Assay | Rat neuronal membranes | α-Bungarotoxin | 19 µM | [1] |

Experimental Protocol: Competitive nAChR Binding Assay

This protocol outlines the methodology used to determine the binding affinity of this compound for nAChR.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a specific radioligand to neuronal nAChRs.

Materials:

-

Rat brain tissue (e.g., hippocampus or cortex, rich in α7 nAChRs)

-

[125I] α-Bungarotoxin (radioligand)

-

This compound (test compound)

-

Nicotine or another known nAChR ligand (positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Bovine Serum Albumin (BSA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous acetylcholine.

-

Binding Assay: In a multi-well plate, combine the prepared brain membranes, [125I] α-Bungarotoxin at a concentration below its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 1. Experimental workflow for the nicotinic acetylcholine receptor binding assay.

Ganglion-Blocking and Neuromuscular-Blocking Effects

This compound is reported to have ganglion-blocking and curare-like neuromuscular blocking effects, consistent with its antagonism of nicotinic acetylcholine receptors.[2]

-

Ganglion-Blocking Activity: By antagonizing nAChRs at autonomic ganglia, this compound can inhibit neurotransmission in both the sympathetic and parasympathetic nervous systems. This action is the likely basis for its observed hypotensive effects.[1]

-

Neuromuscular-Blocking Activity: this compound's "curare-like" effect implies that it acts as a competitive antagonist at the nAChRs of the neuromuscular junction, preventing acetylcholine from binding and thereby inhibiting muscle contraction.

Figure 2. Logical relationship of this compound's blocking activities.

Potential Anti-Inflammatory Mechanism

While direct studies on this compound are limited, research on other diterpenoid alkaloids from the Delphinium genus suggests a potential anti-inflammatory mechanism of action through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[4][5] This pathway is a central regulator of the inflammatory response.

Proposed Signaling Pathway

Figure 3. Proposed anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a general method to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the IC50 of this compound for the inhibition of LPS-induced NO production.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dexamethasone or another known anti-inflammatory agent (positive control)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Griess Reagent (for NO measurement)

-

MTT or other cell viability assay kit

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with LPS and a positive control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

-

Cell Viability Assay: Perform an MTT assay on the remaining cells to assess the cytotoxicity of this compound.

-

Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of this compound relative to the LPS-only control. Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value, ensuring that the observed inhibition is not due to cytotoxicity.

Anti-Arrhythmic and Hypotensive Effects

This compound has been reported to possess anti-arrhythmic and hypotensive properties.[1] The hypotensive effect is likely a consequence of its ganglion-blocking activity, which reduces sympathetic tone to the vasculature.

The mechanism underlying the anti-arrhythmic effect is less clear but may involve the modulation of cardiac ion channels. Diterpene alkaloids, as a class, are known to interact with various ion channels. Further investigation using techniques such as patch-clamp electrophysiology on isolated cardiomyocytes would be necessary to elucidate the specific ion channels affected by this compound and the nature of their modulation.

Conclusion

This compound is a diterpenoid alkaloid with a primary mechanism of action as a nicotinic acetylcholine receptor antagonist. This antagonism manifests as ganglion-blocking and neuromuscular-blocking activities, with a quantified inhibitory effect on α7 nAChRs. Its potential anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway, a hypothesis supported by studies on related compounds. The anti-arrhythmic and hypotensive effects of this compound warrant further investigation to fully characterize their molecular basis. The experimental protocols and data presented in this guide provide a foundation for future research and development of this compound and its analogs as potential therapeutic agents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. Effects of Delphinium alkaloids on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway [frontiersin.org]

Delsoline as a Nicotinic Acetylcholine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delsoline (B607053), a diterpenoid alkaloid isolated from plants of the Delphinium genus, has emerged as a noteworthy antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with nAChRs, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology, drug discovery, and toxicology.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in a wide array of physiological processes, including neuromuscular transmission, autonomic ganglia signaling, and various functions within the central nervous system. The diverse family of nAChR subtypes represents a significant target for therapeutic intervention in a range of disorders. Diterpenoid alkaloids, a class of natural products found in plant genera such as Delphinium and Aconitum, have been identified as potent modulators of nAChR activity. This compound is one such alkaloid that has demonstrated antagonist activity at nAChRs, making it a compound of interest for further investigation.

Quantitative Analysis of this compound's Antagonist Activity

The inhibitory potency of this compound and its related compounds has been quantified in various experimental paradigms. The available data are summarized in the tables below.

| Compound | Receptor/System | Assay Type | Parameter | Value | Reference |

| This compound | Rat Neuronal α7 nAChR | α-Bungarotoxin Binding Inhibition | IC50 | 19 µM | [1] |

| Deltaline | Lizard Neuromuscular Junction | Compound Muscle Action Potential (CMAP) Blockade | IC50 | 156 µM | [2] |

| Deltaline | Lizard Neuromuscular Junction | Miniature End-Plate Potential (MEPP) Amplitude Reduction | N/A | 20 µM | [2] |

Table 1: Inhibitory Potency of this compound and Deltaline at Nicotinic Acetylcholine Receptors.

Mechanism of Action

This compound functions as a nicotinic receptor antagonist, interfering with the normal signaling cascade initiated by the binding of the endogenous agonist, acetylcholine (ACh). The primary mechanism involves the blockade of ion flow through the nAChR channel.

The available evidence from the α-bungarotoxin binding inhibition assay suggests that this compound acts as a competitive antagonist at the α7 nAChR subtype[1]. This implies that this compound likely binds to the same or an overlapping site as acetylcholine, thereby preventing the agonist from activating the receptor. However, further studies, such as Schild analysis, are required to definitively characterize the nature of its antagonism (competitive vs. non-competitive) across different nAChR subtypes.

Experimental Protocols

The characterization of this compound as a nicotinic receptor antagonist involves a series of established experimental procedures. The following sections detail the methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor subtype.

Protocol:

-

Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

-

Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled ligand that binds to the receptor (e.g., [³H]epibatidine for neuronal nAChRs) in the presence of varying concentrations of this compound.

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings at the Neuromuscular Junction

Electrophysiology provides a functional measure of the effect of a compound on synaptic transmission.

Protocol for Compound Muscle Action Potential (CMAP) and Miniature End-Plate Potential (MEPP) Recordings:

-

Preparation: An isolated nerve-muscle preparation (e.g., from a lizard or rodent) is placed in a recording chamber and superfused with a physiological saline solution.

-

Stimulation and Recording:

-

CMAP: The motor nerve is stimulated with a suction electrode, and the resulting compound muscle action potential is recorded from the muscle using an extracellular electrode.

-

MEPP: Spontaneous miniature end-plate potentials are recorded from individual muscle fibers using an intracellular microelectrode.

-

-

Drug Application: this compound is added to the superfusing solution at various concentrations.

-

Data Acquisition and Analysis:

-

The amplitude of the CMAP is measured before and after the application of this compound to determine the concentration-dependent blockade. The IC50 value for CMAP blockade can then be calculated.

-

The amplitude and frequency of MEPPs are analyzed to assess the postsynaptic effect of this compound. A reduction in MEPP amplitude is indicative of postsynaptic receptor antagonism[2].

-

Calcium Influx Assay

This assay measures the ability of a compound to inhibit agonist-induced calcium influx through nAChRs.

Protocol:

-

Cell Culture and Loading: Cells stably or transiently expressing the nAChR subtype of interest are cultured and then loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Pre-incubation: The loaded cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: An nAChR agonist (e.g., nicotine (B1678760) or acetylcholine) is added to the cells to induce receptor activation and subsequent calcium influx.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium indicator dye using a fluorometric imaging plate reader or a fluorescence microscope.

-

Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium response is quantified, and the IC50 value is determined.

Signaling Pathways Affected by this compound

The primary signaling event initiated by nAChR activation is the influx of cations, predominantly Na+ and, for certain subtypes like the α7 nAChR, Ca2+. This leads to membrane depolarization and the activation of voltage-gated ion channels, further amplifying the signal. The influx of calcium also acts as a second messenger, triggering a cascade of intracellular events. By blocking the initial ion influx, this compound effectively inhibits these downstream signaling pathways.

Conclusion and Future Directions

This compound has been identified as an antagonist of nicotinic acetylcholine receptors, with a quantified inhibitory effect on the α7 subtype. Its action at the neuromuscular junction, along with that of the related alkaloid deltaline, suggests a potential for this class of compounds to modulate cholinergic neurotransmission.

To further elucidate the pharmacological profile of this compound, future research should focus on:

-

Subtype Selectivity: Determining the binding affinities and functional antagonist potencies (IC50 values) of this compound at a broader range of nAChR subtypes, including α4β2 and muscle-type receptors.

-

Mechanism of Action: Conducting detailed mechanistic studies, such as Schild analysis, to definitively characterize the nature of its antagonism (competitive, non-competitive, or uncompetitive) at different nAChR subtypes.

-

In Vivo Efficacy: Evaluating the in vivo effects of this compound in animal models to understand its physiological and potential therapeutic or toxicological implications.

A thorough understanding of the structure-activity relationships of this compound and related diterpenoid alkaloids will be instrumental in the design of novel and selective nAChR modulators for therapeutic applications.

References

Natural Sources of Delsoline in Delphinium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delsoline (B607053), a C19-diterpenoid alkaloid, is a significant bioactive compound found within various species of the genus Delphinium. Renowned for its curare-like and ganglion-blocking effects, this compound presents a molecule of interest for neurological research and potential therapeutic applications. This document provides a comprehensive overview of the natural sources of this compound, detailing its presence in several Delphinium species. It outlines established experimental protocols for the extraction, isolation, and quantification of this alkaloid. Furthermore, this guide elucidates the molecular mechanism of action of this compound, focusing on its interaction with nicotinic acetylcholine (B1216132) receptors, and presents this information through a clear signaling pathway diagram. All quantitative data and experimental workflows are systematically presented to aid in research and development endeavors.

Natural Occurrence of this compound in Delphinium Species

This compound has been identified as a constituent of numerous species within the Delphinium genus (larkspurs), which belongs to the Ranunculaceae family. The concentration and presence of this compound can vary significantly between species and even within different parts of the same plant, such as the seeds, leaves, and stems. The following table summarizes the known distribution of this compound in various Delphinium species based on available scientific literature.

| Delphinium Species | Plant Part | This compound Content/Yield | Co-occurring Alkaloids (Examples) |

| Delphinium anthriscifolium | Whole Plant | Major alkaloid | Eldeline |

| Delphinium consolida | Not specified | First isolated from this species | Delcosine |

| Delphinium elatum | Not specified | Present | N-formyl-4, 19-secopacinine, iminoisodelpheline |

| Delphinium grandiflorum | Whole Herb | 12 mg isolated from 20 kg | Grandiflolines A-F, lycoctonine |

| Delphinium ajacis | Seeds | Present | Ajacine, delcosine, gigactonine |

| Delphinium pentagynum | Aerial Parts | Present | Browniine, delcosine, lycoctonine |

| Delphinium brunonianum | Not specified | Present | Delbrunine, eldeline |

Note: The quantitative data for this compound content is often reported as the yield from a specific extraction process rather than a standardized percentage of dry weight. This variability should be considered when comparing data across different studies.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from Delphinium plant material.

Extraction Methodologies

2.1.1. Conventional Solvent Extraction (Acid-Base Partitioning)

This traditional method relies on the basic nature of alkaloids to separate them from other plant constituents.

-

Protocol:

-

Milling and Defatting: Air-dry the plant material (e.g., whole plant, seeds, or aerial parts) and grind it into a coarse powder. To remove lipids, first extract the powder with a non-polar solvent like petroleum ether or hexane. Discard the solvent.

-

Alkaloid Extraction: Moisten the defatted plant material with an alkaline solution (e.g., 10% ammonia (B1221849) solution) to convert alkaloid salts into their free base form. Extract the basified material with an organic solvent such as chloroform (B151607) or a mixture of methanol (B129727) and chloroform. This can be done through percolation or maceration.

-

Acidic Extraction: Concentrate the organic extract under reduced pressure. Partition the residue between a dilute acidic aqueous solution (e.g., 2% sulfuric acid or 5% acetic acid) and a non-polar organic solvent (e.g., diethyl ether) to separate the alkaloids (which will form salts and dissolve in the aqueous phase) from neutral and weakly basic impurities.

-

Basification and Final Extraction: Collect the acidic aqueous layer and make it alkaline (pH 9-10) with a strong base (e.g., concentrated ammonia solution). Extract the liberated free-base alkaloids with an immiscible organic solvent like chloroform.

-

Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture containing this compound.

-

2.1.2. Microwave-Assisted Extraction (MAE)

MAE is a modern and efficient technique that utilizes microwave energy to accelerate the extraction process. The following protocol is optimized for the extraction of this compound from Delphinium anthriscifolium.

-

Protocol:

-

Sample Preparation: Grind the dried plant material to a particle size of 100 mesh.

-

Extraction:

-

Solid-to-Liquid Ratio: 1:60 (g/mL)

-

Solvent: Ethanol (B145695)

-

Microwave Temperature: 80 °C

-

Microwave Power: 560 W

-

Extraction Time: 10 minutes

-

-

Post-Extraction: After extraction, filter the mixture and concentrate the solvent to obtain the crude extract.

-

2.1.3. Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to enhance the extraction efficiency by disrupting cell walls and improving solvent penetration.

-

General Protocol Parameters:

-

Sample Preparation: Use powdered, dried plant material.

-

Solvent: Methanol or ethanol are commonly used for alkaloid extraction.

-

Temperature: Maintain a controlled temperature, typically between 40-60 °C, to prevent degradation of the target compounds.

-

Ultrasonic Power and Frequency: These parameters should be optimized for the specific plant material and extractor. Common frequencies are in the range of 20-40 kHz.

-

Extraction Time: Typically ranges from 10 to 60 minutes.

-

Post-Extraction: Filter the extract and remove the solvent under reduced pressure.

-

Isolation and Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate pure this compound. Chromatographic techniques are essential for this purpose.

-

Protocol:

-

Vacuum Liquid Chromatography (VLC): As a preliminary separation step, the crude alkaloid extract can be fractionated using VLC on a silica (B1680970) gel column. A stepwise gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate, chloroform, and methanol.

-

Thin-Layer Chromatography (TLC): Monitor the collected fractions from VLC using TLC to identify the fractions containing this compound.

-

Column Chromatography: Pool the this compound-rich fractions and subject them to further separation using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, Prep-HPLC on a C18 reversed-phase column is often employed to obtain highly pure this compound.

-

Quantification of this compound

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is highly effective for the sensitive and selective quantification of this compound in biological matrices and plant extracts.[1]

-

Protocol:

-

Sample Preparation: For plant extracts, dissolve a known amount of the dried extract in the mobile phase. For biological samples (e.g., blood), perform protein precipitation with acetonitrile (B52724).

-

Chromatographic Conditions:

-

Column: UPLC BEH C18

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 0.4 mL/min

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: m/z 468.3 → 108.1

-

-

Quantification: Create a calibration curve using a certified standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

-

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it acts as an antagonist at the α7 subtype of nAChRs.

The α7 nAChR is a ligand-gated ion channel that, upon binding of an agonist like acetylcholine, opens to allow the influx of cations, most notably Ca²⁺. This influx of calcium triggers a cascade of downstream signaling events. This compound, by acting as an antagonist, binds to the α7 nAChR and prevents the conformational change necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and the subsequent signaling pathways.

This inhibitory action is the basis for its observed curare-like effects, which involve the blockade of neuromuscular transmission, and its ganglion-blocking properties. The downstream signaling pathways that are inhibited by this compound include the JAK2/STAT3 and PI3K/Akt pathways, which are known to be involved in cellular processes such as inflammation and apoptosis.

Experimental Workflow and Signaling Pathway Diagrams

Caption: General experimental workflow for the extraction, isolation, and quantification of this compound.

Caption: this compound's antagonistic effect on the α7 nAChR signaling pathway.

References

Pharmacological Profile of Delsoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delsoline is a C19-diterpenoid alkaloid predominantly found in plants of the Delphinium and Aconitum genera within the Ranunculaceae family. Historically used in traditional Chinese medicine, this natural compound has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its known mechanisms of action, quantitative data on its biological targets, and detailed experimental protocols for its study.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₁NO ₇ | [1] |

| Molecular Weight | 467.6 g/mol | [1] |

| IUPAC Name | (1α,6β,14α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol | [1] |

| Melting Point | 213-216.5 °C | |

| Solubility | Slightly soluble in water; soluble in alcohol and chloroform |

Pharmacological Activities

This compound exhibits a range of pharmacological effects, primarily acting as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). This antagonism underlies its observed curare-like effects, ganglion-blocking activity, and potential for other neurological and physiological modulations. Additionally, emerging evidence suggests potential anti-inflammatory properties.

Nicotinic Acetylcholine Receptor Antagonism

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors, which are crucial ligand-gated ion channels in the central and peripheral nervous systems. This interaction is the foundation for its most prominent pharmacological effects.

This compound exhibits a curare-like effect by blocking neuromuscular transmission. It competitively inhibits the binding of acetylcholine to nAChRs at the neuromuscular junction, leading to muscle relaxation and, at higher doses, paralysis.

Quantitative Data: Neuromuscular Blockade

| Parameter | Value | Species | Preparation | Reference |

| IC₅₀ (CMAP Blockade) | 156 µM | Lizard | Not specified | [2] |

| MEPP Amplitude Reduction | Significant reduction at 20 µM | Lizard | Not specified | [2] |

CMAP: Compound Muscle Action Potential; MEPP: Miniature End-Plate Potential

Anti-Inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, research on related diterpenoid alkaloids from Delphinium species suggests a potential mechanism of action through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is a critical regulator of the inflammatory response.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

Isolation and Purification of this compound

A common method for extracting this compound from its natural source, Delphinium anthriscifolium, is Microwave-Assisted Extraction (MAE) followed by High-Performance Liquid Chromatography (HPLC).

Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Microwave-Assisted Extraction (MAE) Protocol: [5]

-

Plant Material: Dried and powdered Delphinium anthriscifolium.

-

Solvent: Methanol (B129727) is a commonly used solvent.

-

Procedure:

-

Mix the powdered plant material with the solvent in a vessel suitable for microwave extraction.

-

Place the vessel in a microwave extractor.

-

Apply microwave irradiation at a controlled temperature and power for a specified duration. Optimal conditions may need to be determined empirically but can be based on literature for similar alkaloids.

-

After extraction, allow the mixture to cool.

-

-

Filtration: Filter the extract to remove solid plant debris. The resulting filtrate contains the crude alkaloid extract.

High-Performance Liquid Chromatography (HPLC) Purification Protocol: [5]

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water, often with a modifier like triethylamine (B128534) to improve peak shape for alkaloids.

-

Detection: UV detection at a wavelength appropriate for this compound (e.g., 210-230 nm).

-

Procedure:

-

Inject the filtered crude extract onto the HPLC column.

-

Run a solvent gradient to separate the components of the extract.

-

Collect fractions corresponding to the this compound peak.

-

Analyze the collected fractions for purity and confirm the identity of this compound using techniques like Mass Spectrometry and NMR.

-

Receptor Binding Assay (General Protocol)

Competitive radioligand binding assays can be used to determine the binding affinity (Kᵢ) of this compound for different nAChR subtypes.

Workflow for Receptor Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

-

Materials:

-

Cell membranes expressing the nAChR subtype of interest.

-

A suitable radioligand with known affinity for the receptor (e.g., [³H]epibatidine).

-

This compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Electrophysiological Recording of Neuromuscular Blockade

The effect of this compound on neuromuscular transmission can be quantified using electrophysiological techniques on an isolated nerve-muscle preparation, such as the phrenic nerve-hemidiaphragm preparation.

Phrenic Nerve-Hemidiaphragm Preparation Protocol:

-

Preparation: Isolate the phrenic nerve and hemidiaphragm from a small mammal (e.g., mouse or rat).

-

Setup: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution), maintained at a physiological temperature and bubbled with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Stimulation: Stimulate the phrenic nerve with supramaximal electrical pulses to elicit muscle contractions.

-

Recording: Record the isometric or isotonic muscle contractions using a force transducer.

-

Procedure:

-

Allow the preparation to stabilize and record baseline muscle twitches.

-

Add this compound to the organ bath at various concentrations.

-

Record the effect of this compound on the amplitude of the nerve-evoked muscle twitches.

-

To investigate the site of action, the muscle can also be directly stimulated to see if this compound affects muscle contractility itself.

-

Data can be used to construct a concentration-response curve and determine the IC₅₀ for the inhibition of neuromuscular transmission.

-

In Vivo Anti-Inflammatory Activity Assay

The carrageenan-induced paw edema model in rodents is a standard method to assess the in vivo anti-inflammatory potential of a compound.

Carrageenan-Induced Paw Edema Protocol:

-

Animals: Use a suitable rodent model, such as Wistar rats or Swiss albino mice.

-

Procedure:

-

Administer this compound (or vehicle control) to the animals via an appropriate route (e.g., intraperitoneal or oral).

-

After a set pre-treatment time, induce inflammation by injecting a solution of carrageenan into the plantar surface of one of the hind paws.

-

Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer or calipers.

-

The anti-inflammatory effect is calculated as the percentage inhibition of edema in the this compound-treated group compared to the vehicle control group.

-

Conclusion

This compound is a pharmacologically active diterpenoid alkaloid with a primary mechanism of action as a nicotinic acetylcholine receptor antagonist. This activity is responsible for its curare-like neuromuscular blockade and ganglion-blocking effects. While quantitative data on its binding affinity to specific nAChR subtypes is still limited, the available information provides a strong foundation for further investigation. The potential anti-inflammatory properties of this compound, possibly mediated through the NF-κB signaling pathway, represent an exciting avenue for future research. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the detailed pharmacological profile of this intriguing natural product and explore its therapeutic potential.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 5. Determination of Belsoline and Eldeline Contituents in Delphinium Anthriscifolium Hance by Microwave-assisted Extraction with HPLC [fxcsxb.com]

The Curare-Like Effects of Delsoline on Muscle Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delsoline is a diterpene alkaloid found in plants of the Delphinium genus. Traditionally, extracts from these plants have been utilized in some cultures for their muscle relaxant properties. Modern scientific investigation has begun to elucidate the specific mechanisms by which these alkaloids exert their effects, with a particular focus on their actions at the neuromuscular junction. This technical guide provides a comprehensive overview of the curare-like effects of this compound on muscle tissue, summarizing the available quantitative data, detailing experimental protocols for its study, and visualizing its mechanism of action. The information presented is intended to support further research and drug development efforts in the field of neuromuscular blocking agents.

Chemical Properties of this compound

This compound is a complex diterpene alkaloid with the following chemical properties:

-

Molecular Formula: C₂₅H₄₁NO₇

-

Molecular Weight: 467.6 g/mol

-

IUPAC Name: (1α,6β,14α,16β)-20-Ethyl-6,14,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,8-triol

Quantitative Data on Neuromuscular Blockade

The primary mechanism of this compound's curare-like effect is the blockade of neuromuscular transmission. The following tables summarize the quantitative data from studies on a lizard neuromuscular preparation, which provides the most detailed available information on this compound's potency.

Table 1: Inhibition of Compound Muscle Action Potential (CMAP)

| Compound | IC₅₀ for CMAP Blockade (µM) |

| This compound | 156 |

| For Comparison: | |

| 14-Deacetylnudicauline | 0.32 |

| Methyllycaconitine (MLA) | Not explicitly stated, but between 0.32 and 13.2 |

| Barbinine | Not explicitly stated, but between 0.32 and 13.2 |

Data from a study on lizard neuromuscular transmission.[1]

Table 2: Reduction of Miniature End-Plate Potential (MEPP) Amplitude

| Compound | Concentration for MEPP Amplitude Reduction (µM) |

| This compound | 20 |

| For Comparison: | |

| 14-Deacetylnudicauline | 0.05 |

| Methyllycaconitine (MLA) | 0.10 |

| Barbinine | 0.50 |

Data from a study on lizard neuromuscular transmission.[1]

Note on Mammalian Data: To date, comprehensive quantitative data on the effects of this compound on mammalian muscle tissue is limited in the available scientific literature. The data presented here is from a reptilian model and may not be directly extrapolated to mammals. Further research is required to determine the potency and efficacy of this compound in mammalian systems.

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

This compound exerts its muscle relaxant effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1]

In a normal state, the arrival of a nerve impulse at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber, leading to depolarization of the muscle membrane and subsequent muscle contraction.

This compound, due to its structural similarity to ACh, binds to the same receptors but fails to activate them. By occupying the binding sites, this compound prevents ACh from binding, thereby inhibiting the depolarization of the muscle fiber and causing muscle relaxation. This is a classic mechanism of competitive antagonism, similar to that of curare.

Signaling Pathway of Neuromuscular Transmission and this compound Inhibition

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize the neuromuscular blocking effects of compounds like this compound. These are based on standard electrophysiological techniques and should be adapted for specific experimental conditions and animal models.

Preparation of an Isolated Neuromuscular Junction

A common preparation for studying neuromuscular transmission in vitro is the phrenic nerve-hemidiaphragm preparation in rodents or similar nerve-muscle preparations in other species, such as lizards.

-

Animal Euthanasia: The animal is euthanized according to institutionally approved ethical protocols.

-

Dissection: The diaphragm with the phrenic nerve intact (for mammals) or a suitable nerve-muscle pair from a lizard is carefully dissected and placed in a bath containing an oxygenated physiological saline solution (e.g., Ringer's solution) at a controlled temperature.

-

Mounting: The muscle is pinned to the bottom of the bath, and the nerve is drawn into a suction electrode for stimulation.

Recording of Compound Muscle Action Potentials (CMAPs)

CMAPs represent the summed electrical activity of all muscle fibers innervated by a stimulated nerve.

-

Stimulation: The motor nerve is stimulated with supramaximal electrical pulses of short duration (e.g., 0.1-0.2 ms).

-

Recording: A recording electrode is placed on the surface of the muscle to detect the resulting electrical potential.

-

Data Acquisition: The CMAP is amplified, digitized, and recorded. The amplitude of the CMAP is measured from the baseline to the peak of the negative deflection.

-

Drug Application: A baseline CMAP is recorded before the application of this compound. The preparation is then bathed in solutions containing increasing concentrations of this compound, and the CMAP is recorded at each concentration to determine the dose-dependent inhibitory effect. The IC₅₀ value is calculated from the resulting concentration-response curve.

Intracellular Recording of Miniature End-Plate Potentials (MEPPs)

MEPPs are small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum (vesicle) of acetylcholine.

-

Microelectrode Impalement: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a muscle fiber near the neuromuscular junction.

-

Recording: The resting membrane potential is recorded. Spontaneous MEPPs are then recorded in the absence of nerve stimulation.

-

Data Analysis: The amplitude and frequency of MEPPs are analyzed.

-

Drug Application: this compound is added to the bathing solution, and changes in MEPP amplitude are recorded. A reduction in MEPP amplitude in the presence of a nicotinic antagonist suggests a postsynaptic site of action.

Experimental Workflow for Characterizing a Novel Neuromuscular Blocking Agent

References

Delsoline's Engagement with Nicotinic Acetylcholine Receptors: A Technical Overview of its Ganglion-Blocking Properties

For Immediate Release

This technical guide provides a comprehensive analysis of the ganglion-blocking properties of Delsoline, a diterpene alkaloid derived from plants of the Delphinium genus.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.

This compound has been identified as a nicotinic receptor antagonist, exhibiting a notable affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for neurotransmission within the autonomic ganglia.[2][3][4] Its ability to modulate these receptors underscores its potential as a pharmacological tool and a lead compound for therapeutic development.

Quantitative Analysis of this compound's Receptor Affinity

The primary quantitative measure of this compound's ganglion-blocking potential stems from its interaction with the α7 subtype of neuronal nicotinic acetylcholine receptors. Research has demonstrated that this compound inhibits the binding of α-bungarotoxin, a classic antagonist of this receptor subtype, indicating a competitive binding mechanism.

| Compound | Receptor Target | Assay Type | Measured Activity (IC50) | Species |

| This compound | Neuronal α7 nicotinic acetylcholine receptor (nAChR) | α-bungarotoxin binding inhibition | 19 µM | Rat |

Data sourced from Hardick, D.J., et al. (1996) as cited by Cayman Chemical.[1]

This IC50 value positions this compound as a moderately potent antagonist at the α7 nAChR, providing a quantitative basis for its observed physiological effects.

In Vivo Evidence of Ganglion Blockade

Further evidence supporting the ganglion-blocking activity of this compound comes from in vivo studies demonstrating its hypotensive effects. Administration of this compound at a dose of 75 mg/kg has been shown to lower systolic blood pressure in a rat model of hypertension induced by left renal artery ligation.[1] This physiological response is consistent with the blockade of sympathetic ganglia, which play a pivotal role in maintaining vascular tone and blood pressure.

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's ganglion-blocking properties, the following outlines the key experimental methodologies.

α-Bungarotoxin Binding Inhibition Assay

The determination of this compound's IC50 value for the α7 nAChR was likely achieved through a competitive radioligand binding assay, a standard method for characterizing receptor-ligand interactions.

Objective: To quantify the affinity of this compound for the rat neuronal α7 nicotinic acetylcholine receptor by measuring its ability to displace the binding of a radiolabeled α-bungarotoxin.

Materials:

-

Receptor Source: Homogenates of rat brain tissue known to be rich in α7 nAChRs (e.g., hippocampus or cortex).

-

Radioligand: [¹²⁵I]-α-bungarotoxin.

-

Test Compound: this compound, dissolved in an appropriate solvent.

-

Assay Buffer: A suitable physiological buffer (e.g., phosphate-buffered saline).

-

Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Tissue Preparation: Rat brain tissue is homogenized in an ice-cold buffer and centrifuged to isolate the membrane fraction containing the nAChRs. The resulting pellet is resuspended in the assay buffer.

-

Assay Incubation: A constant concentration of [¹²⁵I]-α-bungarotoxin and varying concentrations of this compound are incubated with the prepared membrane homogenate.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound [¹²⁵I]-α-bungarotoxin, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-α-bungarotoxin (the IC50 value) is determined by non-linear regression analysis of the resulting concentration-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

This compound demonstrates clear ganglion-blocking properties, primarily through the antagonism of neuronal nicotinic acetylcholine receptors, with a quantified affinity for the α7 subtype. Its ability to induce hypotension in vivo further substantiates this mechanism of action. The provided experimental framework offers a basis for future research aimed at further elucidating the pharmacological profile of this compound and exploring its therapeutic potential. For drug development professionals, this compound represents a valuable scaffold for the design of novel modulators of nicotinic neurotransmission.

References

Delsoline: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delsoline (B607053), a C19-diterpenoid alkaloid predominantly isolated from plants of the Delphinium and Aconitum genera, has a long history of use in traditional Chinese medicine (TCM). Traditionally, it has been employed to "dispel wind and dampness, activate collaterals, and relieve pain," finding application in the treatment of conditions such as rheumatism, hemiplegia, and indigestion.[1] Modern pharmacological research has begun to elucidate the mechanisms underlying these traditional uses, identifying this compound as a potent nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist with curare-like and ganglion-blocking effects.[2][3] This technical guide provides an in-depth overview of this compound, summarizing its traditional applications, pharmacological activities, and underlying mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Traditional Chinese Medicine Perspective

In the framework of Traditional Chinese Medicine, this compound-containing herbs, such as Delphinium anthriscifolium Hance, are utilized for their properties of dispelling wind-dampness, activating meridians to alleviate pain, and resolving digestive disturbances.[1] This traditional knowledge points towards the compound's potential efficacy in inflammatory and neuromuscular disorders.

Pharmacological Activities and Mechanisms of Action

Nicotinic Acetylcholine Receptor Antagonism

This compound's primary characterized mechanism of action is its antagonism of nicotinic acetylcholine receptors (nAChRs).[2][3] This activity is responsible for its observed curare-like and ganglion-blocking effects, leading to muscle relaxation and a hypotensive response.[4]

2.1.1. Inhibition of α-Bungarotoxin Binding

A key indicator of nAChR antagonism is the inhibition of α-bungarotoxin binding. This compound has been shown to inhibit the binding of α-bungarotoxin to rat neuronal α7 nAChRs with an IC50 of 19 µM. This demonstrates a direct interaction with this specific nAChR subtype.

Potential Anti-Inflammatory and Anti-Oxidative Stress Effects

Emerging research suggests that diterpenoid alkaloids from Delphinium species possess anti-inflammatory and anti-oxidative stress properties. While direct and extensive studies on this compound are limited, research on related alkaloids from Delphinium brunonianum indicates that these compounds can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6] This provides a plausible mechanistic basis for the traditional use of this compound-containing plants in treating inflammatory conditions like rheumatism. However, it is important to note that the primary focus of these studies was not this compound itself.

2.2.1. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and other mediators. The inhibition of this pathway is a key target for anti-inflammatory drug development. While not definitively shown for this compound, related alkaloids have been demonstrated to suppress the activation of NF-κB.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's pharmacological and pharmacokinetic properties.

Table 1: Pharmacological Activity of this compound

| Parameter | Value | Receptor/Assay | Species | Reference |

| IC50 | 19 µM | α7 Nicotinic Acetylcholine Receptor (α-Bungarotoxin Binding Inhibition) | Rat (neuronal) |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route of Administration | Dose | Value | Reference |

| Absolute Bioavailability | Intravenous vs. Intragastric | 1 mg/kg (i.v.), 3, 6, 9 mg/kg (i.g.) | 20.9% | [7] |

| Lower Limit of Quantitation (LLOQ) | UPLC-MS/MS | - | 0.1 ng/mL | [7] |

| Linearity Range | UPLC-MS/MS | - | 0.1–1000 ng/mL | [7] |

| Intraday Precision (RSD) | UPLC-MS/MS | - | < 14% | [7] |

| Interday Precision (RSD) | UPLC-MS/MS | - | < 15% | [7] |

| Accuracy | UPLC-MS/MS | - | 94.3% - 110.1% | [7] |

| Average Recovery | UPLC-MS/MS | - | > 90.8% | [7] |

| Matrix Effect | UPLC-MS/MS | - | 97.0% - 102.5% | [7] |

Experimental Protocols

Quantitative Analysis of this compound in Mouse Whole Blood by UPLC-MS/MS

This protocol describes a validated method for the determination of this compound concentrations in mouse whole blood.[7]

4.1.1. Materials and Reagents

-

This compound reference standard

-

Gelsenicine (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Mouse whole blood

4.1.2. Instrumentation

-

Waters ACQUITY UPLC system

-

Waters Xevo TQ-S triple quadrupole mass spectrometer

-

UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

-

MassLynx 4.1 software

4.1.3. Sample Preparation

-

To 20 µL of mouse whole blood, add 60 µL of acetonitrile containing the internal standard (gelsenicine).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant for UPLC-MS/MS analysis.

4.1.4. UPLC Conditions

-

Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

-

Column Temperature: 30°C

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0–0.2 min: 10% B

-

0.2–1.5 min: 10%–80% B

-

1.5–2.0 min: 80% B

-

2.0–2.5 min: 80%–10% B

-

2.5–4.0 min: 10% B

-

-

Injection Volume: 2 µL

4.1.5. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 2.0 kV

-

Ion Source Temperature: 150°C

-

Desolvation Temperature: 450°C

-

Desolvation Gas (Nitrogen) Flow: 900 L/h

-

Cone Gas (Nitrogen) Flow: 50 L/h

-

MRM Transitions:

-

This compound: m/z 468.3 ⟶ 108.1

-

Gelsenicine (IS): m/z 327.1 ⟶ 296.1

-

Representative Protocol for α-Bungarotoxin Binding Inhibition Assay

This protocol is a representative method for assessing the inhibition of α-bungarotoxin binding to nAChRs, adapted from studies on related compounds.

4.2.1. Materials and Reagents

-

Rat brain neural membranes (or other tissue/cell preparation expressing the target nAChR)

-

[125I]-α-Bungarotoxin

-

This compound (or other test compounds)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of nicotine (B1678760) or other suitable ligand)

-

Glass fiber filters

-

Scintillation cocktail

4.2.2. Instrumentation

-

Filtration apparatus

-

Gamma counter or liquid scintillation counter

4.2.3. Assay Procedure

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a reaction tube, combine the neural membrane preparation, a fixed concentration of [125I]-α-bungarotoxin, and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a competing ligand.

-

Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding at each concentration of this compound and calculate the IC50 value.

Representative Protocol for In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines a general method to evaluate the anti-inflammatory effects of a compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][4]

4.3.1. Materials and Reagents

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements (FBS, penicillin-streptomycin)

-

This compound (or other test compounds)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System

-

MTT or other cell viability assay kit

4.3.2. Instrumentation

-

Cell culture incubator (37°C, 5% CO2)

-

Microplate reader

4.3.3. Assay Procedure

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator.

-

Cell Viability Assay: First, determine the non-toxic concentrations of this compound on RAW 264.7 cells using an MTT assay or similar method to ensure that observed effects are not due to cytotoxicity.

-

NO Production Assay: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS). d. After incubation, collect the cell culture supernatant. e. Determine the nitrite (B80452) concentration in the supernatant, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions. f. Measure the absorbance at the appropriate wavelength using a microplate reader. g. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Signaling Pathway and Workflow Visualizations

Proposed Anti-Inflammatory Signaling Pathway of Related Diterpenoid Alkaloids

While the direct effect of this compound on the NF-κB pathway requires further investigation, the following diagram illustrates the established inhibitory mechanism of related alkaloids from the Delphinium genus on the LPS-induced inflammatory cascade.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the workflow for the quantitative analysis of this compound in biological matrices using UPLC-MS/MS.

Caption: Workflow for this compound quantification by UPLC-MS/MS.

Conclusion and Future Directions

This compound stands as a compelling example of a natural product from traditional Chinese medicine with well-defined pharmacological activity. Its role as a nicotinic acetylcholine receptor antagonist provides a strong foundation for its traditional use in conditions requiring muscle relaxation. The emerging, yet not fully established, evidence for its anti-inflammatory properties through potential modulation of the NF-κB pathway opens new avenues for its therapeutic application.

For drug development professionals, this compound presents a valuable scaffold for the design of novel nAChR modulators. Further research should focus on:

-

Directly investigating the effect of this compound on the NF-κB signaling pathway to confirm the anti-inflammatory mechanism.

-

Conducting broader pharmacological screening to identify other potential molecular targets.

-

Structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific nAChR subtypes.

This in-depth technical guide serves as a foundational resource to stimulate and support these future research and development endeavors.

References

- 1. Alpha-Bungarotoxin binding to human muscle acetylcholine receptor: measurement of affinity, delineation of AChR subunit residues crucial to binding, and protection of AChR function by synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delphinium alkaloids as inhibitors of alpha-bungarotoxin binding to rat and insect neural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway [frontiersin.org]

- 7. Pharmacokinetics and UPLC-MS/MS of this compound in Mouse Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Delsoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of Delsoline, a complex diterpenoid alkaloid. The document details its physicochemical properties, structural elucidation, and the experimental methodologies employed for its characterization.

Introduction to this compound

This compound is a naturally occurring C19-diterpenoid alkaloid isolated from plants of the Delphinium and Consolida genera, which belong to the Ranunculaceae family.[1] First isolated in 1924 by Markwood from Delphinium consolida, its complex structure was not definitively established until 1963 and was later confirmed by X-ray crystallography.[1][2] this compound is structurally characterized by a complex, polycyclic aconitane (B1242193) skeleton.[1] It is a methylated derivative of a related alkaloid, delcosine.[1] From a pharmacological perspective, this compound exhibits notable biological activity, including curare-like neuromuscular blocking and ganglion-inhibitory effects, acting as a nicotinic receptor antagonist.[2][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for researchers.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₅H₄₁NO₇ | [2][4] |

| Molecular Weight | 467.60 g/mol | [2][5] |

| IUPAC Name | (1α,6β,14α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol | [1] |

| CAS Number | 509-18-2 | [1][4] |

| Appearance | Prisms (crystallized from methanol) | [2][5] |

| Melting Point | 213-216.5 °C | [2][5] |

| Optical Rotation | [α]D²² +53.4° (c = 2.04 in chloroform) | [5] |

| Solubility | Slightly soluble in water; soluble in alcohol or chloroform.[2][5] | [2][5] |

| Mass Spectrometry (LC-MS) | Precursor Adduct: [M+H]⁺, m/z = 468.1 | [4] |

Chemical Structure and Stereochemistry

This compound possesses a highly complex and rigid hexacyclic framework, characteristic of aconitine-type diterpenoid alkaloids. The structure features a dense array of functional groups, including multiple hydroxyl, methoxy (B1213986), and a tertiary amine group, along with numerous contiguous stereocenters.

The IUPAC name, (1α,6β,14α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol, defines the specific spatial orientation of substituents on the core aconitane skeleton. The absolute configuration of its multiple chiral centers has been established through extensive chemical and spectroscopic studies, culminating in X-ray crystallographic analysis.[1][2]

Below is a 2D representation of the this compound chemical structure, generated using the DOT language.

Caption: 2D chemical structure representation of this compound.

Experimental Protocols for Structural Elucidation

The determination of this compound's intricate structure relied on a combination of classical chemical degradation and modern spectroscopic techniques. The gold standard for unambiguous structural assignment is X-ray crystallography.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework and establish connectivity within the molecule.

-

Methodology:

-

Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

1D NMR (¹H and ¹³C): One-dimensional proton and carbon-13 NMR spectra are acquired. The ¹H NMR spectrum provides information on the chemical environment of protons, revealing signals for the N-ethyl group, several methoxy groups, and complex multiplets for the polycyclic core protons.[2] The ¹³C NMR spectrum indicates the number of unique carbon atoms.

-

2D NMR Experiments: A suite of two-dimensional experiments is conducted to establish correlations:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting molecular fragments.

-

-

Data Analysis: The combined data from these experiments allows for the complete and unambiguous assignment of all proton and carbon resonances, leading to the elucidation of the planar structure.[2]

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and elemental composition.

-

Methodology:

-

High-Resolution Mass Spectrometry (HRMS): this compound is analyzed using a technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: The instrument measures the mass-to-charge ratio (m/z) with high precision.

-

Formula Determination: The exact mass obtained is used to calculate the elemental formula (C₂₅H₄₁NO₇), confirming the molecular composition.[2]

-

-

Objective: To provide a definitive, three-dimensional model of the molecule, confirming connectivity, relative stereochemistry, and absolute configuration.[2]

-

Methodology:

-

Crystallization: A high-quality single crystal of this compound is grown, typically by slow evaporation from a suitable solvent like methanol.[2] This can be a challenging step for complex natural products.

-

X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern of spots is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is processed to generate an electron density map. A molecular model is built into this map, and the structure is refined to yield precise atomic coordinates, bond lengths, and bond angles, thus confirming the absolute stereochemistry.[2]

-

The general workflow for the structural elucidation of a novel natural product like this compound is depicted in the diagram below.

References

The Interrelationship of Delsoline and Delcosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical and biological relationship between the C19-diterpenoid alkaloids, Delsoline and Delcosine (B12295418). Sourced from various plant species of the genera Delphinium, Aconitum, and Consolida, these closely related natural products have garnered interest for their pharmacological potential. This document summarizes their physicochemical properties, outlines detailed experimental protocols for their study, and visualizes their structural relationship and potential biological interactions.

Core Relationship and Chemical Structure

This compound and Delcosine are structurally similar C19-diterpenoid alkaloids, first isolated from Delphinium consolida. The fundamental relationship is that this compound is a methylated derivative of Delcosine.[1] The structural distinction lies at a specific hydroxyl group on the delcosine molecule, which is methylated to form a methoxy (B1213986) group in this compound. This single methylation step significantly alters the physicochemical properties of the molecule. This relationship has been confirmed through the selective methylation of Delcosine to produce this compound.[2]

Physicochemical Properties

The addition of a methyl group results in notable differences in the physical and chemical characteristics of this compound compared to Delcosine. These properties are crucial for their separation, characterization, and pharmacokinetic profiles.

| Property | This compound | Delcosine |

| Molecular Formula | C25H41NO7 | C24H39NO7 |

| Molar Mass | 467.60 g/mol | 453.57 g/mol |

| Melting Point | 213-216.5 °C | 203-204 °C |

| Optical Rotation | [α]D +53.4° (in chloroform) | [α]D +56.8° (in chloroform) |

| Solubility | Slightly soluble in water; soluble in alcohol and chloroform (B151607). | Quite soluble in water. |

Biological and Pharmacological Activities

Both this compound and Delcosine exhibit a range of biological activities, which are of interest to drug development professionals. The structural difference between them influences their potency and selectivity.

Cytotoxicity

Delcosine and its derivatives have demonstrated moderate cytotoxic effects against various human cancer cell lines.[3] While direct comparative studies with this compound are limited, the existing data for Delcosine provides a baseline for its potential as an anticancer agent.

| Cell Line | Compound | IC50 (µM) |

| Human Epidermoid Carcinoma (KB) | Delcosine | > 20 |

| Vincristine-resistant KB (KB-VIN) | Delcosine | > 20 |

| Human Lung Carcinoma (A549) | Delcosine | > 20 |

| Human Breast Carcinoma (MDA-MB-231) | Delcosine | > 20 |

Data extracted from a study on diterpenoid alkaloids and their cytotoxic effects.[3]

Neuroactivity

This compound has been identified as a nicotinic receptor antagonist and a ganglion-blocking agent.[4] It shows inhibitory activity against the binding of α-bungarotoxin to rat neuronal α7 nicotinic acetylcholine (B1216132) receptors.[4]

Insecticidal Activity

This compound has demonstrated toxicity against certain insect species.

| Assay | Organism | LD50 / LC50 |

| Topical Application | Diuraphis citri | 0.52 µ g/insect |

| Residual Contact | Diuraphis citri | 98.43 µg/mL |

Experimental Protocols

Isolation of this compound and Delcosine from Delphinium Species

This protocol outlines a general procedure for the extraction and separation of this compound and Delcosine.

1. Extraction:

- Air-dried and powdered aerial parts of the Delphinium plant material are macerated with 95% ethanol (B145695) at room temperature.

- The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

- The crude extract is suspended in a 2% aqueous solution of hydrochloric acid and filtered.

- The acidic solution is washed with diethyl ether to remove non-alkaloidal components.

- The aqueous phase is then basified to a pH of 9-10 with ammonium (B1175870) hydroxide.

- The basified solution is extracted repeatedly with chloroform.

- The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and evaporated to dryness to yield the total crude alkaloids.

2. Chromatographic Separation:

- The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.

- A gradient elution is performed using a solvent system of chloroform-methanol with an increasing proportion of methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing compounds with similar Rf values to reference standards of this compound and Delcosine are pooled.

- Further purification is achieved by preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient.[5][6][7][8][9]

Structural Characterization

1. Mass Spectrometry (MS):

- Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

- This compound: The protonated molecule [M+H]⁺ is observed at m/z 468.3. A characteristic fragmentation pattern can be used for identification.[10]

- Delcosine: The protonated molecule [M+H]⁺ is observed at m/z 454.3.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H-NMR and ¹³C-NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃).

- The spectra of this compound will show an additional signal in the methoxy region compared to Delcosine.

- 2D-NMR experiments (COSY, HSQC, HMBC) are used to confirm the complete assignment of proton and carbon signals and to verify the position of the methyl group in this compound.

Visualized Pathways and Relationships

Chemical Relationship

The direct structural relationship between Delcosine and this compound is illustrated below.

Caption: Conversion of Delcosine to this compound via methylation.

Hypothesized Biosynthetic Pathway

This compound and Delcosine belong to the C19-diterpenoid alkaloids, which are biosynthesized from the C20-diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The conversion of Delcosine to this compound is a late-stage tailoring step, likely catalyzed by an O-methyltransferase.

Caption: Proposed biosynthetic pathway of this compound and Delcosine.

Potential Involvement in NF-κB Signaling Pathway

While direct evidence is pending, other alkaloids from Delphinium species have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[11][12][13][14] It is hypothesized that this compound and Delcosine may also interact with this pathway.

Caption: Hypothesized modulation of the NF-κB pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.uwec.edu [chem.uwec.edu]

- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Benchchem [benchchem.com]

- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 6. d-nb.info [d-nb.info]

- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]